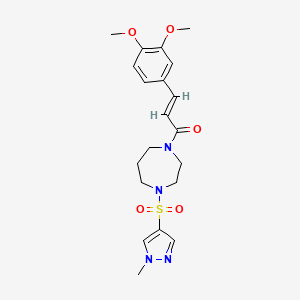

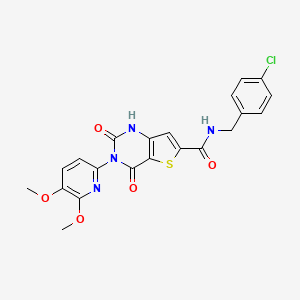

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1823583-57-8 . It has a molecular weight of 267.02 and a linear formula of C6H6INO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” can be represented by the InChI key: MFCD28144330 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” are not available, oxazoles in general can undergo various reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate” is a solid substance .科学的研究の応用

Synthesis of Oxazole Derivatives

A study by Ferreira et al. (2010) detailed a high-yielding synthesis method for several oxazole-4-carboxylate derivatives, showcasing the compound's utility in creating fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent markers in peptide chains. This synthesis approach highlights the compound's versatility in creating photophysically active molecules for biochemical applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Photochemical Studies

Lopes et al. (2011) conducted photochemistry and vibrational spectra studies of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insight into the photophysical properties and potential photoisomerization processes involving similar compounds. This research contributes to our understanding of the compound's behavior under UV irradiation, essential for its application in photochemical reactions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Gold Catalysis

The application of Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate in gold catalysis was explored by Luo et al. (2012), who demonstrated an efficient synthesis of 2,4-disubstituted oxazoles. The study emphasizes the role of bidentate ligands in moderating the reactivities of gold carbenes, opening new avenues for oxidative gold catalysis in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Corrosion Inhibition

Research on corrosion inhibition by M. Lagrenée et al. (2002) has shown the effectiveness of triazole derivatives, closely related to the functional groups in Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate, in protecting mild steel in acidic media. This highlights the compound's potential utility in developing new corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Total Synthesis of Natural Products

Zhang and Ciufolini (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, demonstrating the compound's critical role in synthesizing complex natural products. This research provides a pathway for the synthesis of biologically active compounds using oxazole derivatives (Zhang & Ciufolini, 2009).

Safety And Hazards

特性

IUPAC Name |

methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYIKAFKPHDCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)

![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)